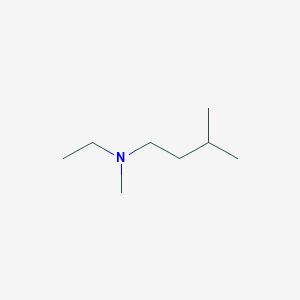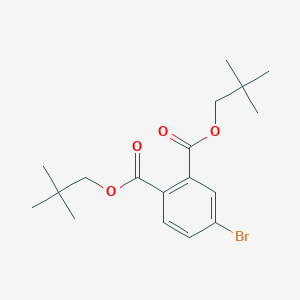
Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate is a chemical compound with the molecular formula C18H25BrO4. It is a derivative of phthalic acid and is characterized by the presence of two 2,2-dimethylpropyl groups and a bromine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate typically involves the esterification of 4-bromophthalic anhydride with 2,2-dimethylpropanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 4-aminobenzene-1,2-dicarboxylate derivative.
Oxidation Reactions: The ester groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 4-aminobenzene-1,2-dicarboxylate.
Oxidation: Formation of phthalic acid derivatives.
Aplicaciones Científicas De Investigación
Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,2-dimethylpropyl) benzene-1,2-dicarboxylate: Lacks the bromine atom, resulting in different reactivity and applications.
Bis(2,2-dimethylpropyl) 4-chlorobenzene-1,2-dicarboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
Propiedades
Número CAS |
368884-46-2 |
|---|---|
Fórmula molecular |
C18H25BrO4 |
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H25BrO4/c1-17(2,3)10-22-15(20)13-8-7-12(19)9-14(13)16(21)23-11-18(4,5)6/h7-9H,10-11H2,1-6H3 |
Clave InChI |
ACNYEUPHRVSVSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COC(=O)C1=C(C=C(C=C1)Br)C(=O)OCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


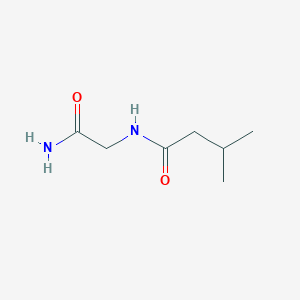
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
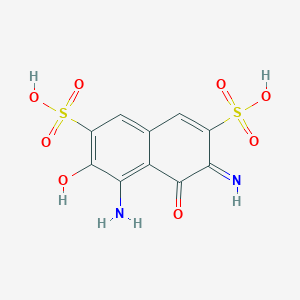
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
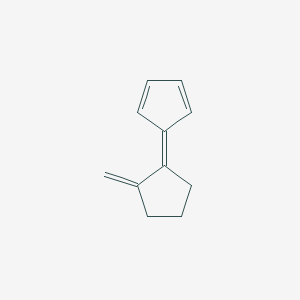
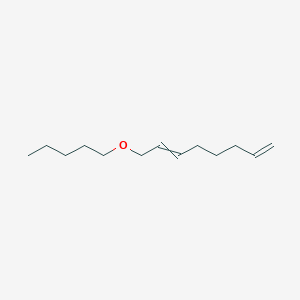
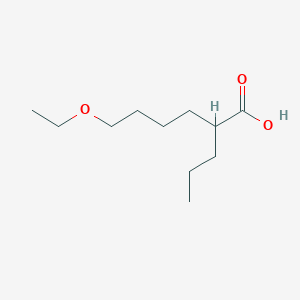
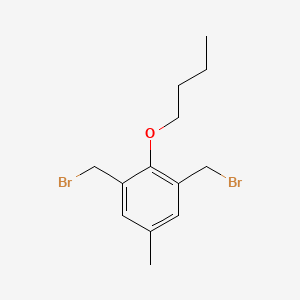
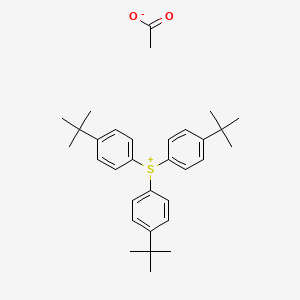
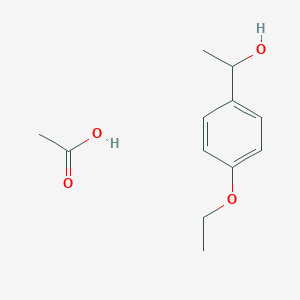
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)

![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)
